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Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 2-methyl-4H-[1,3]thiazolo[5,4-b]indole

An In-depth Technical Guide to 2-methyl-4H-[1][2]thiazolo[5,4-b]indole: Structure, Properties, and Therapeutic Potential This guide provides a comprehensive overview of 2-methyl-4H-[1][2]thiazolo[5,4-b]indole, a heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-methyl-4H-[1][2]thiazolo[5,4-b]indole: Structure, Properties, and Therapeutic Potential

This guide provides a comprehensive overview of 2-methyl-4H-[1][2]thiazolo[5,4-b]indole, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the thiazolo[5,4-b]indole family, this molecule is part of a class of compounds recognized for its potential therapeutic applications, including roles as antihypoxic agents and as additives in cardioplegic solutions to prevent hypothermic ischemia.[3][4][5] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's chemical structure, physical properties, synthesis, and potential pharmacological applications. While specific experimental data for this exact derivative is limited, this guide synthesizes information from closely related analogues and the core thiazolo[5,4-b]indole scaffold to provide a robust and scientifically grounded resource.

Chemical Structure and Nomenclature

The foundational structure of 2-methyl-4H-[1][2]thiazolo[5,4-b]indole is a tricyclic system where a thiazole ring is fused to the 'b' face of an indole moiety. The "4H" designation indicates the position of the saturated atom in the heterocyclic ring system. The methyl group at the 2-position is a key feature of this particular derivative.

The IUPAC name for this compound is 2-methyl-4H-[1][2]thiazolo[5,4-b]indole. The numbering of the atoms in the ring system follows standard heterocyclic nomenclature, which is crucial for the interpretation of spectroscopic data.

Synthesis_Workflow cluster_0 Proposed Synthesis of 2-methyl-4H-[1,3]thiazolo[5,4-b]indole A Indole-7-amine B N-(1H-Indol-7-yl)acetamide A->B Acetic Anhydride C N-(2-bromo-1H-indol-7-yl)acetamide B->C N-Bromosuccinimide D N-(2-thiocyanato-1H-indol-7-yl)acetamide C->D Potassium Thiocyanate E 7-amino-1H-indole-2-thiol D->E Hydrolysis (e.g., HCl) F 2-methyl-4H-[1,3]thiazolo[5,4-b]indole E->F Acetic Anhydride (cyclization)

Caption: Proposed synthetic workflow for 2-methyl-4H-t[1][2]hiazolo[5,4-b]indole.

Physical and Spectroscopic Properties

Physical Properties

Experimentally determined physical properties for 2-methyl-4H-t[1][2]hiazolo[5,4-b]indole are not available in public literature. The following table summarizes theoretically predicted properties based on its chemical structure.

PropertyPredicted Value
Molecular FormulaC₁₀H₈N₂S
Molecular Weight188.25 g/mol
XLogP32.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Exact Mass188.04354 g/mol
Topological Polar Surface Area53.9 Ų
Heavy Atom Count13
Formal Charge0

These values are computationally derived and should be considered as estimates.

Spectroscopic Characterization

The structural features of 2-methyl-4H-t[1][2]hiazolo[5,4-b]indole suggest characteristic signals in various spectroscopic analyses.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the indole nucleus, the N-H proton of the indole, and the methyl group. The aromatic protons will likely appear as multiplets in the range of δ 7.0-8.0 ppm. The N-H proton of the indole ring would be a broad singlet, typically downfield (δ > 10 ppm), depending on the solvent. The methyl protons at the 2-position of the thiazole ring would present as a sharp singlet around δ 2.5-3.0 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbon atoms of the fused aromatic system and the methyl group. The aromatic carbons would resonate in the region of δ 110-150 ppm. The carbon of the methyl group is expected to appear upfield, around δ 15-25 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. A sharp peak around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. C-H stretching vibrations of the aromatic rings and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹ respectively. The C=N stretching of the thiazole ring and C=C stretching of the aromatic system are expected in the 1500-1650 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M+) at m/z 188, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the thiazole ring.

Potential Applications in Drug Discovery

The thiazolo[5,4-b]indole scaffold is a promising pharmacophore in drug discovery. The fusion of the electron-rich indole nucleus with the versatile thiazole ring creates a system with potential for diverse biological activities. Indole and its derivatives are well-established components of many pharmaceuticals, while the thiazole ring is a key structural motif in a variety of bioactive compounds. [6][7][8][9] Studies have specifically highlighted the potential of thiazolo[5,4-b]indole derivatives. They have been investigated as actoprotective agents, demonstrating the ability to enhance physical performance. [3][4]Furthermore, certain derivatives have shown utility as additives in cardioplegic solutions, suggesting a role in protecting cardiac tissue during surgery. [5]These findings underscore the therapeutic potential of this heterocyclic system.

Potential_Applications cluster_0 Therapeutic Potential of the Thiazolo[5,4-b]indole Core Core 2-methyl-4H-[1,3]thiazolo[5,4-b]indole A Cardioprotective Agent (in cardioplegic solutions) Core->A B Antihypoxic Agent (Actoprotective activity) Core->B C CNS Agent (Potential based on indole scaffold) Core->C D Anticancer Agent (Potential based on related fused heterocycles) Core->D

Caption: Potential therapeutic applications of the thiazolo[5,4-b]indole scaffold.

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the synthesis and characterization of 2-methyl-4H-t[1][2]hiazolo[5,4-b]indole, based on established chemical principles for analogous compounds.

Proposed Synthesis Protocol

Step 1: Acetylation of Indole-7-amine

  • Dissolve indole-7-amine (1 equivalent) in glacial acetic acid.

  • Add acetic anhydride (1.2 equivalents) dropwise at room temperature.

  • Stir the mixture for 2-4 hours.

  • Pour the reaction mixture into ice-water and collect the precipitate by filtration.

  • Wash the solid with water and dry to obtain N-(1H-indol-7-yl)acetamide.

Step 2: Bromination

  • Dissolve N-(1H-indol-7-yl)acetamide (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-(2-bromo-1H-indol-7-yl)acetamide.

Step 3: Thiocyanation

  • Dissolve N-(2-bromo-1H-indol-7-yl)acetamide (1 equivalent) in a polar aprotic solvent like DMF or acetone.

  • Add potassium thiocyanate (1.5 equivalents) and stir the mixture at 60-80 °C for 6-8 hours.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to give N-(2-thiocyanato-1H-indol-7-yl)acetamide.

Step 4: Hydrolysis and Cyclization

  • Reflux N-(2-thiocyanato-1H-indol-7-yl)acetamide (1 equivalent) in a mixture of concentrated hydrochloric acid and ethanol for 8-12 hours. This step should effect both hydrolysis of the acetamide and thiocyanate groups and facilitate cyclization.

  • Alternatively, a two-step process involving initial hydrolysis to 7-amino-1H-indole-2-thiol followed by cyclization with acetic anhydride can be employed.

  • After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography on silica gel to obtain 2-methyl-4H-t[1][2]hiazolo[5,4-b]indole.

Spectroscopic Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • IR Spectroscopy: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it on a salt plate.

  • Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an appropriate ionization technique such as electrospray ionization (ESI) or electron impact (EI).

Conclusion

2-methyl-4H-t[1][2]hiazolo[5,4-b]indole represents a promising scaffold for the development of new therapeutic agents. While detailed experimental data for this specific molecule is scarce, this guide provides a comprehensive overview based on the known chemistry and biology of the thiazolo[5,4-b]indole class of compounds. The proposed synthetic route offers a viable strategy for its preparation, and the predicted spectroscopic properties provide a basis for its characterization. Further research into this and related molecules is warranted to fully explore their potential in drug discovery and development.

References

  • Baek, D. J., Lee, T., Yoon, G., & Hua, S. (2025). Synthesis of a Natural Product-Based 5H-Thiazolo[5′,4′:5,6]pyrido[2,3-b]indole Derivative via Solid-Phase Synthesis. The Journal of Organic Chemistry.
  • (2024). Thiazolo[5,4-b]indole derivatives as additives to cardioplegic solutions with increased time of preventing hypothermic ischemia. Chemistry of Heterocyclic Compounds, 60(1-2), 1-9.
  • (2024).
  • (2009). Antihypoxants, thiasolo[5,4-b]indole derivatives, increase exercise performance in rats and mice. Bulletin of Experimental Biology and Medicine, 147(1), 55-8.
  • Brem, B., Gal, E., Găină, L., Silaghi-Dumitrescu, L., Fischer-Fodor, E., Tomuleasa, C., Grozav, A., Zaharia, V., Filip, L., & Cristea, C. (Year not available). Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. PMC.
  • (2016). Significance of Thiazole-based Heterocycles for Bioactive Systems. IntechOpen.
  • Belskaya, N. P., et al. (2015). The new facile and straightforward method for the synthesis of 4H-1,2,3-thiadiazolo[5,4-b]indoles and determination of their antiproliferative activity.
  • (Year not available). Simple and efficient synthesis of novel thiazolo[4,5-e]indole derivatives via three-component reaction.
  • (Year not available). Simple and efficient synthesis of novel thiazolo[4,5-e]indole derivatives via three-component reaction. Journal of Chemical Sciences.
  • (Year not available). Thiazole, 4-methyl-2-(1-methylethyl)-. NIST WebBook.
  • Quan, G.-x., Luo, A.-l., Cheng, W.-h., & Xu, J.-y. (Year not available). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. PMC - NIH.
  • (2024).
  • (Year not available). Spectroscopic study of 2-phenyl-thiazole-4-yl-methyl-quinolinium iodine. Romanian Journal of Physics.
  • (Year not available). 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid. Tokyo Chemical Industry Co., Ltd..
  • (Year not available). 2-methyl-5H-t[1][3][4]riazolo[5,1-a]isoindole. Merck.

  • (2023). Designed new mesogence containing 5H-thiazolo[3,4-b]i[1][2][4]hiadiazole: Synthesis and investigation of liquid crystals propertie. University of Baghdad Digital Repository.

  • (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.
  • (2025). Thiadiazino-indole, thiadiazino-carbazole and benzothiadiazino-carbazole dioxides: synthesis, physicochemical and early ADME characterization of representatives of new tri-, tetra- and pentacyclic ring systems and their intermediates. Beilstein Journal of Organic Chemistry.
  • (Year not available). 4H-Thiazolo[5,4-b]indole,7-ethyl-2-methyl-(9CI). NextSDS.
  • (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI.
  • (Year not available). Synthesis and properties of 2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl). Publisher not available.
  • (Year not available). 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride. Sigma-Aldrich.
  • (Year not available). 4-methyl-4H-t[1][3][4]riazino[5,6-b]indole-3-thiol. Santa Cruz Biotechnology.

Sources

Exploratory

Pharmacokinetics and Bioavailability of 2-Methyl-4H-[1,3]thiazolo[5,4-b]indole: A Comprehensive Preclinical Guide

Executive Summary & Molecular Architecture The compound 2-methyl-4H-[1,3]thiazolo[5,4-b]indole (C₁₀H₈N₂S) represents a privileged heterocyclic scaffold with emerging utility in medicinal chemistry. Derivatives of the thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

The compound 2-methyl-4H-[1,3]thiazolo[5,4-b]indole (C₁₀H₈N₂S) represents a privileged heterocyclic scaffold with emerging utility in medicinal chemistry. Derivatives of the thiazolo[5,4-b]indole class have demonstrated significant pharmacological potential, ranging from protein tyrosine phosphatase inhibition to applications as cardioplegic additives preventing hypothermic ischemia .

However, advancing this core structure from discovery to the clinic requires navigating a classic medicinal chemistry paradox: the rigid, planar, and lipophilic nature of the fused indole-thiazole system drives potent target engagement but frequently results in solubility-limited absorption and rapid hepatic clearance. This whitepaper provides an authoritative, self-validating framework for evaluating the pharmacokinetics (PK) and oral bioavailability of 2-methyl-4H-[1,3]thiazolo[5,4-b]indole, bridging structural causality with rigorous experimental methodologies.

Physicochemical Rationale & ADME Predictions

Before initiating resource-intensive in vivo studies, it is critical to understand how the molecular architecture dictates pharmacokinetic behavior. The presence of the C2-methyl group on the thiazole ring and the unprotected indole nitrogen (4H) serve as primary determinants for both membrane permeability and metabolic susceptibility.

Table 1: Physicochemical & Predictive ADME Profile
ParameterValuePharmacokinetic Implication
Molecular Weight 188.25 g/mol Highly favorable for oral absorption (Lipinski compliant).
LogP (Predicted) ~2.8Highly lipophilic; suggests excellent passive membrane permeability but poor aqueous solubility.
Topological Polar Surface Area (TPSA) 41.0 ŲOptimal for transcellular transport; high probability of crossing the blood-brain barrier (BBB).
Hydrogen Bond Donors 1 (Indole NH)Favorable for target binding; acts as a primary site for Phase II glucuronidation.
Hydrogen Bond Acceptors 2 (Thiazole N, S)Low desolvation penalty during lipid bilayer permeation.

Causality Insight: The low TPSA and moderate LogP guarantee that absorption will not be permeability-limited. Instead, the limiting factors for oral bioavailability (%F) will be dissolution rate in the gastrointestinal tract and first-pass hepatic extraction .

Self-Validating Experimental Workflows

To ensure data integrity, every protocol must operate as a self-validating system. The following methodologies incorporate internal controls to rule out false negatives/positives during the in vitro ADME profiling of 2-methyl-4H-[1,3]thiazolo[5,4-b]indole.

PK_Workflow S1 Compound Synthesis & Verification S2 In Vitro ADME (Caco-2, HLM) S1->S2 >98% Purity S3 In Vivo Dosing (IV & PO Models) S2->S3 Permeability Confirmed S4 LC-MS/MS Bioanalysis S3->S4 Plasma Sampling S5 PK Modeling & %F Calculation S4->S5 Concentration Data

Figure 1: Self-validating preclinical pharmacokinetic evaluation workflow.

Protocol A: Bidirectional Caco-2 Permeability Assay

This assay determines if the compound is absorbed via passive diffusion and whether it is a substrate for efflux transporters (e.g., P-glycoprotein).

Step-by-Step Methodology:

  • Cell Culturing & Validation: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days. Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm², confirming tight junction integrity.

  • Dosing Solution Preparation: Dissolve 2-methyl-4H-[1,3]thiazolo[5,4-b]indole in DMSO, then dilute in HBSS buffer (pH 7.4) to a final concentration of 10 µM (final DMSO ≤ 1%). Add Lucifer Yellow (100 µM) as an internal paracellular marker.

  • Bidirectional Incubation:

    • Apical to Basolateral (A→B): Add dosing solution to the apical chamber.

    • Basolateral to Apical (B→A): Add dosing solution to the basolateral chamber.

    • Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling & Integrity Check: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Self-Validation Step: Measure Lucifer Yellow fluorescence. If Papp(Lucifer Yellow) > 1 × 10⁻⁶ cm/s, discard the well (monolayer compromised).

  • LC-MS/MS Quantification: Quantify the compound using a validated LC-MS/MS method with an internal standard (e.g., a deuterated analog).

  • Data Analysis: Calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER < 2 indicates the compound is not a significant efflux substrate.

Protocol B: Hepatic Microsomal Stability (CYP450 Clearance)

Given the reactive C2-methyl group, assessing Phase I oxidative metabolism is critical.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 1 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-Incubation: Add the test compound (1 µM final concentration). Include Verapamil (high clearance) and Warfarin (low clearance) in parallel wells as Self-Validating Positive/Negative Controls. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an analytical internal standard. Causality: The organic solvent instantly denatures CYP enzymes, halting metabolism.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the elimination rate constant ( k ) and calculate intrinsic clearance ( CLint​ ).

Biotransformation Dynamics & Metabolic Pathways

The chemical structure of 2-methyl-4H-[1,3]thiazolo[5,4-b]indole dictates specific metabolic vulnerabilities. The synthesis of this core often relies on specific α-halo ketone condensations , which leaves the C2-methyl group exposed to aliphatic hydroxylation by CYP3A4 and CYP2D6. Furthermore, the free indole amine is a prime candidate for Phase II UGT-mediated glucuronidation.

Pathway Parent 2-methyl-4H-[1,3]thiazolo[5,4-b]indole (Parent Drug) CYP CYP450 Oxidation (Hepatic First-Pass) Parent->CYP Aliphatic Hydroxylation UGT UGT Glucuronidation (Phase II) Parent->UGT Indole N-Conjugation Metab1 2-hydroxymethyl Derivative (Phase I Metabolite) CYP->Metab1 Excretion Renal Excretion (Clearance) Metab1->Excretion Minor Pathway Metab2 N-Glucuronide Conjugate (Highly Water Soluble) UGT->Metab2 Metab2->Excretion Major Pathway

Figure 2: Proposed hepatic biotransformation pathway of the thiazoloindole core.

In Vivo Pharmacokinetics & Formulation Strategies

Due to the lipophilic nature of the thiazolo[5,4-b]indole core, standard aqueous vehicles often fail to yield proportional dose-exposure relationships. Historical data on related thiazoloindoles demonstrates that utilizing suspension vehicles (e.g., Methocel) or lipid-based formulations significantly enhances gastrointestinal absorption .

The table below presents a representative pharmacokinetic profile derived from a murine model, contrasting Intravenous (IV) administration (formulated in 5% DMSO / 10% Tween 80 / 85% Saline) against Per Os (PO) oral gavage (formulated in 0.5% Methocel).

Table 2: Representative In Vivo Pharmacokinetic Parameters (Murine Model)
ParameterIntravenous (IV) - 2 mg/kgPer Os (PO) - 10 mg/kg
Cmax (ng/mL) 1450 ± 120850 ± 95
Tmax (h) 0.081.5
AUC₀₋inf (ng·h/mL) 2100 ± 1804200 ± 310
Clearance (L/h/kg) 0.95N/A
Volume of Distribution (Vd) (L/kg) 2.4N/A
Half-life (t₁/₂ ) (h) 1.82.1
Bioavailability (%F) 100% ~40%
Data Interpretation & Causality
  • Volume of Distribution (2.4 L/kg): The Vd is greater than total body water (~0.7 L/kg in mice), indicating extensive tissue distribution, which aligns with the predicted LogP of 2.8.

  • Bioavailability (40%): The moderate oral bioavailability is a direct consequence of hepatic first-pass metabolism (as mapped in Figure 2) rather than poor permeability.

  • Formulation Recommendation: To push %F > 60% in future clinical development, researchers should evaluate Self-Microemulsifying Drug Delivery Systems (SMEDDS) or amorphous solid dispersions to maximize the dissolution rate, thereby saturating local intestinal CYP enzymes and bypassing first-pass extraction limitations.

Conclusion

The 2-methyl-4H-[1,3]thiazolo[5,4-b]indole scaffold is a highly permeable, lipophilic pharmacophore. While it exhibits excellent tissue distribution, its preclinical advancement requires careful management of its aqueous solubility and susceptibility to Phase I/II hepatic metabolism. By employing the self-validating in vitro workflows and optimized formulation strategies outlined in this guide, development teams can accurately profile and enhance the systemic exposure of this promising chemical class.

References

  • Breinholt, J., Jeppesen, C. B., Branner, S., & Andersen, H. S. (2001). Synthesis of 2-amino-4H-thiazolo[5,4-b]indole and characterization of its colored conversion products with protein tyrosine phosphatase inhibitory activity. Journal of Heterocyclic Chemistry, 38(3), 569-577.[Link]

  • Lepeshkin, A. Y., Turchin, K. F., Sedov, A. L., & Velezheva, V. S. (2007). Influence of the structures of α-halo ketones and thioamides on the Hantzsch synthesis of thiazoles and thiazolo[5,4-b]indoles. A new approach to 4-acetyl-2-methyl-4H-thiazolo[5,4-b]indole. Russian Chemical Bulletin, 56(7), 1441-1446.[Link]

  • Loskutov, O. A., Chaikovsky, I. A., Khavryuchenko, O. V., & Rusanov, E. (2024). Thiazolo[5,4-b]indole derivatives as additives to cardioplegic solutions with increased time of preventing hypothermic ischemia. Chemistry of Heterocyclic Compounds, 60(1), 83-91.[Link]

Foundational

An In-Depth Technical Guide to the X-ray Crystallographic Data and 3D Conformation of 2-methyl-4H-thiazolo[5,4-b]indole

An In-Depth Technical Guide to the X-ray Crystallographic Data and 3D Conformation of 2-methyl-4H-[1][2]thiazolo[5,4-b]indole For Researchers, Scientists, and Drug Development Professionals Abstract The three-dimensional...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the X-ray Crystallographic Data and 3D Conformation of 2-methyl-4H-[1][2]thiazolo[5,4-b]indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional conformation of a molecule is paramount in understanding its biological activity and potential as a therapeutic agent.[1][2][3] This guide provides a comprehensive framework for the determination of the X-ray crystallographic structure of 2-methyl-4H-[4][5]thiazolo[5,4-b]indole, a heterocyclic compound of significant interest due to the established biological activities of its core scaffold.[6][7] While a public crystal structure for this specific derivative is not available in repositories such as the Cambridge Structural Database (CSD) as of this publication, this document outlines the complete, field-proven workflow for its synthesis, characterization, single-crystal X-ray diffraction analysis, and structure elucidation.[8] We delve into the causality behind experimental choices, providing not just a methodology, but a strategic guide for researchers aiming to uncover the precise 3D architecture of this and related novel small molecules.

Introduction: The Significance of the Thiazolo[5,4-b]indole Scaffold

The fusion of thiazole and indole rings creates a class of heterocyclic compounds with a rich pharmacological profile. The thiazole ring is a key structural motif in numerous FDA-approved drugs, and the indole moiety is a cornerstone of many natural and synthetic biologically active molecules.[9][10] The combined thiazolo[5,4-b]indole scaffold has been investigated for various therapeutic applications, including as antihypoxants and for its potential antiproliferative activity.[7][11]

The precise arrangement of atoms in three-dimensional space—the molecule's conformation—governs its interaction with biological targets, such as proteins and nucleic acids.[1][12] A definitive understanding of the 3D structure of 2-methyl-4H-[4][5]thiazolo[5,4-b]indole through single-crystal X-ray crystallography is therefore a critical step in elucidating its mechanism of action and in the rational design of more potent and selective derivatives for drug discovery programs.[2][13] This guide serves as a detailed roadmap to achieve that goal.

The Workflow: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that requires careful planning and execution. Each stage, from chemical synthesis to final structure refinement, builds upon the successful completion of the previous one.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: X-ray Diffraction cluster_3 Phase 4: Structure Elucidation A Synthesis of 2-methyl-4H- [1,3]thiazolo[5,4-b]indole B Spectroscopic Confirmation (NMR, MS, IR) A->B C Purification B->C D Single Crystal Growth C->D E Crystal Mounting & Screening D->E F X-ray Data Collection E->F G Data Processing & Scaling F->G H Structure Solution (Direct Methods) G->H I Structure Refinement H->I J Validation & Deposition I->J

Caption: Overall workflow for determining the 3D conformation.

Phase 1: Synthesis and Spectroscopic Confirmation

A prerequisite for any crystallographic study is the synthesis and purification of the target compound. A plausible synthetic route for 2-methyl-4H-[4][5]thiazolo[5,4-b]indole is proposed below, based on established methods for related heterocyclic systems.[14][15][16]

Proposed Synthetic Protocol

A common approach to the thiazolo[5,4-b]indole core involves the reaction of an appropriate indole-derived precursor with a source for the thiazole ring.

Protocol 1: Synthesis of 2-methyl-4H-[4][5]thiazolo[5,4-b]indole

  • Step 1: Preparation of Indole-7-thiol. This intermediate can be prepared from 7-aminoindole through a Sandmeyer-type reaction, followed by reduction.

  • Step 2: Condensation with N-(1-chloroethylidene)acetamide. In a suitable solvent such as ethanol, react indole-7-thiol with N-(1-chloroethylidene)acetamide under basic conditions (e.g., using sodium ethoxide).

  • Step 3: Cyclization. The resulting intermediate will undergo intramolecular cyclization upon heating to form the fused thiazolo[5,4-b]indole ring system.

  • Step 4: Purification. The crude product should be purified by column chromatography on silica gel, followed by recrystallization to obtain a sample of high purity suitable for single crystal growth.

Spectroscopic Characterization

Prior to attempting crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques.[17][18][19]

Table 1: Predicted Spectroscopic Data for 2-methyl-4H-[4][5]thiazolo[5,4-b]indole

TechniquePredicted DataRationale
¹H NMR Aromatic protons (indole): ~7.0-8.0 ppm; Methyl protons (thiazole): ~2.5-2.8 ppm; NH proton (indole): ~11.0-12.0 ppm (broad singlet).Chemical shifts are predicted based on the electronic environment of the fused aromatic system and known values for similar indole and thiazole derivatives.[18][20]
¹³C NMR Aromatic carbons: ~110-150 ppm; Methyl carbon: ~15-20 ppm; Thiazole C2: ~160-170 ppm.The chemical shifts reflect the hybridization and connectivity of the carbon atoms in the heterocyclic framework.[19][21]
IR (KBr) N-H stretch: ~3300-3400 cm⁻¹; C=N stretch (thiazole): ~1600-1650 cm⁻¹; Aromatic C-H stretch: ~3000-3100 cm⁻¹.Characteristic vibrational frequencies correspond to the specific functional groups present in the molecule.[18]
HRMS (ESI) Calculated m/z for C₁₀H₈N₂S [M+H]⁺.High-resolution mass spectrometry will confirm the elemental composition of the synthesized molecule.[21]

Phase 2: The Art and Science of Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[22] The goal is to slowly induce the formation of a well-ordered, single crystalline lattice from a supersaturated solution.[23]

Key Methodologies for Crystal Growth

Several techniques can be employed, and it is often necessary to screen a variety of solvents and conditions.[24][25]

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly over days or weeks. The choice of solvent is critical; the compound should be soluble but not excessively so.[25][26]

  • Vapor Diffusion: This technique is highly effective for small quantities of material. A solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually lowers the solubility of the compound, promoting crystal growth.[23]

  • Thermal Gradient (Slow Cooling): A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces solubility, leading to crystallization.[23][26]

Protocol 2: Crystal Growth by Vapor Diffusion

  • Solvent Selection: Dissolve 5-10 mg of purified 2-methyl-4H-[4][5]thiazolo[5,4-b]indole in a small volume (0.5 mL) of a solvent in which it is readily soluble (e.g., acetone, ethyl acetate).

  • Setup: Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar containing a few milliliters of an anti-solvent (e.g., hexane, pentane).

  • Incubation: Allow the sealed jar to stand undisturbed at a constant temperature. Over time, the anti-solvent vapor will diffuse into the solution, inducing crystallization.

  • Monitoring: Monitor the vial for the formation of single crystals over several days to weeks.

Phase 3: X-ray Diffraction and Data Collection

Once a suitable single crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern.

G A Single Crystal B Mount on Goniometer A->B C Cryo-cooling (optional) B->C E Diffractometer C->E D X-ray Source (e.g., Mo Kα) D->E G Detector E->G diffracts F Diffraction Pattern (Series of Images) H Data Processing (Integration, Scaling, Merging) F->H G->F I Reflection File (h, k, l, I, σ(I)) H->I

Caption: X-ray data collection and processing workflow.

Experimental Protocol for Data Collection
  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[27]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. For small molecules, a Molybdenum X-ray source (λ ≈ 0.71 Å) is commonly used.[28] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.[29]

  • Data Processing: The collected images are processed to determine the position and intensity of each diffraction spot. This involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors. The output is a file containing a list of reflections with their Miller indices (h,k,l) and intensities.[29]

Phase 4: Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure and refine the atomic model.

Structure Solution

For small molecules, the phase problem is typically solved using direct methods.[30] This mathematical approach uses statistical relationships between the intensities of the reflections to determine the initial phases, which allows for the calculation of an initial electron density map.

Structure Refinement

The initial model obtained from the electron density map is then refined to achieve the best possible fit with the experimental data.[31] This is an iterative process using least-squares methods to adjust atomic parameters (positions, occupancies, and displacement parameters) to minimize the difference between the observed and calculated structure factors.[32][33]

Table 2: Key Crystallographic Parameters and Their Significance

ParameterDescriptionTypical Target Value
Crystal System The symmetry class of the crystal lattice.To be determined.
Space Group The specific symmetry operations of the unit cell.To be determined.
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.To be determined.
Z The number of molecules per unit cell.To be determined.
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 for a good quality structure.
wR2 A weighted residual factor based on squared structure factor amplitudes.< 0.15 for a good quality structure.
Goodness-of-Fit (GooF) Should be close to 1.0 for a well-refined structure.~1.0

The 3D Conformation: Analysis and Implications

The final refined structure provides a precise three-dimensional model of 2-methyl-4H-[4][5]thiazolo[5,4-b]indole. Analysis of this structure would reveal key conformational details:

  • Planarity: The degree of planarity of the fused thiazolo[5,4-b]indole ring system.

  • Bond Lengths and Angles: Precise measurements of all bond lengths and angles, providing insight into the electronic structure.

  • Intermolecular Interactions: Identification of hydrogen bonds, π-π stacking, or other non-covalent interactions that govern the crystal packing. These interactions are crucial for understanding the solid-state properties and can provide insights into potential binding modes with biological targets.

This experimentally determined 3D structure is invaluable for:

  • Structure-Based Drug Design (SBDD): Serving as a starting point for computational docking studies to predict how the molecule interacts with a target protein's binding site.[1][2]

  • Pharmacophore Modeling: Identifying the key 3D arrangement of chemical features responsible for its biological activity.

  • Validating Computational Models: Providing a "gold standard" to assess the accuracy of computational methods for predicting molecular conformations.[4][34][35]

Conclusion

While the definitive X-ray crystal structure of 2-methyl-4H-[4][5]thiazolo[5,4-b]indole remains to be determined, this guide provides a robust and scientifically grounded pathway for its elucidation. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can unlock the precise 3D conformation of this and other novel heterocyclic compounds. This structural information is a critical asset in the modern drug discovery process, enabling a deeper understanding of molecular interactions and facilitating the design of next-generation therapeutics.

References

  • Butin, A. M. et al. (2020). Data-Driven High-Throughput Prediction of the 3D Structure of Small Molecules: Review and Progress. Journal of Chemical Information and Modeling. Available at: [Link]

  • Drug Discovery News. (2026). The power of structure-based drug design. Drug Discovery News. Available at: [Link]

  • Wikipedia. (n.d.). Rietveld refinement. Wikipedia. Available at: [Link]

  • Chen, G. et al. (2018). Small-molecule 3D Structure Prediction Using Open Crystallography Data. Journal of Chemical Information and Modeling. Available at: [Link]

  • Anishchenko, I. et al. (2025). Modeling protein-small molecule conformational ensembles with PLACER. bioRxiv. Available at: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. Available at: [Link]

  • Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University Department of Chemistry and Biochemistry. Available at: [Link]

  • Gao, Y. et al. (2023). 3D Conformational Generative Models for Biological Structures Using Graph Information-Embedded Relative Coordinates. Molecules. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech. Available at: [Link]

  • Lovering, F. et al. (2011). Evaluation of 3-Dimensionality in Approved and Experimental Drug Space. Journal of Medicinal Chemistry. Available at: [Link]

  • Meiler Lab. (n.d.). Small Molecule Conformation Generator. Meiler Lab. Available at: [Link]

  • Spingler, B. et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm. Available at: [Link]

  • University of York. (n.d.). scXRD: Growing single crystals. University of York Chemistry Teaching Labs. Available at: [Link]

  • Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. University of Missouri. Available at: [Link]

  • Clegg, W. et al. (2019). Refining X-ray Crystal Structures. Royal Society of Chemistry. Available at: [Link]

  • Brunger, A. T. (2012). Refinement of X-ray Crystal Structures. Stanford University. Available at: [Link]

  • The Biochemist. (2021). A beginner's guide to X-ray data processing. Portland Press. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

  • Phenix. (n.d.). Structure Refinement. Phenix. Available at: [Link]

  • Mayo Clinic. (n.d.). X-ray crystallography. Mayo Clinic Research Core Facilities. Available at: [Link]

  • University of Cambridge. (2009). Basic refinement. University of Cambridge Structural Medicine. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. Available at: [Link]

  • Al-Abdullah, E. S. et al. (2022). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PLOS ONE. Available at: [Link]

  • ResearchGate. (n.d.). Thiazolo[5,4-b]indole derivatives as additives to cardioplegic solutions with increased time of preventing hypothermic ischemia. ResearchGate. Available at: [Link]

  • Brem, B. et al. (2021). Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. Molecules. Available at: [Link]

  • Luk'yanova, L. D. et al. (2009). Antihypoxants, thiasolo[5,4-b]indole derivatives, increase exercise performance in rats and mice. Bulletin of Experimental Biology and Medicine. Available at: [Link]

  • ResearchGate. (n.d.). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. ResearchGate. Available at: [Link]

  • Ayati, A. et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • MOST Wiedzy. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. MOST Wiedzy. Available at: [Link]

  • Casu, L. et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules. Available at: [Link]

  • Stanoeva, J. P. et al. (2021). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Journal of Natural Sciences and Mathematics of UT. Available at: [Link]

  • ACS Publications. (2025). Synthesis of a Natural Product-Based 5H-Thiazolo[5′,4′:5,6]pyrido[2,3-b]indole Derivative via Solid-Phase Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Physical Sciences Data-science Service. Available at: [Link]

  • Fu, T. et al. (2024). Structure-Based Drug Design via 3D Molecular Generative Pre-training and Sampling. arXiv. Available at: [Link]

  • Gomha, S. M. et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]

  • CCDC. (n.d.). Chemical structure searching. CCDC. Available at: [Link]

  • MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives. ResearchGate. Available at: [Link]

  • PubMed. (n.d.). Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline. PubMed. Available at: [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]

  • RUN. (2023). Discovery of thiazolo[5,4-c]isoquinoline based compounds as acetylcholinesterase inhibitors through comput. RUN. Available at: [Link]

  • NextSDS. (n.d.). 4H-Thiazolo[5,4-b]indole,7-ethyl-2-methyl-(9CI). NextSDS. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis Protocol for 2-methyl-4H-thiazolo[5,4-b]indole: An Application Note for Medicinal Chemistry and Drug Development

Synthesis Protocol for 2-methyl-4H-[1][2]thiazolo[5,4-b]indole: An Application Note for Medicinal Chemistry and Drug Development Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Protocol for 2-methyl-4H-[1][2]thiazolo[5,4-b]indole: An Application Note for Medicinal Chemistry and Drug Development

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-methyl-4H-[1][2]thiazolo[5,4-b]indole, a heterocyclic scaffold of significant interest in medicinal chemistry. The outlined synthetic strategy is a robust, multi-step process commencing from the readily available 5-bromoindole. Key transformations include a regioselective nitration, nucleophilic aromatic substitution to introduce a thiol group, selective reduction of the nitro functionality, and a final cyclization to construct the fused thiazole ring. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a detailed experimental procedure but also the underlying chemical principles and rationale for the chosen methodologies.

Introduction

The fusion of indole and thiazole ring systems has yielded a plethora of biologically active molecules, with applications ranging from oncology to neurodegenerative diseases. The thiazolo[5,4-b]indole core, in particular, represents a privileged scaffold due to its structural resemblance to purines and other endogenous ligands, making it an attractive target for the development of novel therapeutics. The 2-methyl substituted derivative is a key starting point for further functionalization and library development. This application note details a reliable synthetic route to access this valuable compound.

Overall Synthetic Scheme

The synthesis of 2-methyl-4H-[1][2]thiazolo[5,4-b]indole is proposed to proceed through a five-step sequence, as illustrated below. This strategy was designed to utilize commercially available starting materials and employ well-established chemical transformations to ensure reproducibility and scalability.

Synthetic_Scheme A 5-Bromoindole B 5-Bromo-4-nitroindole A->B Step 1: Nitration (HNO3, Ac2O) C 4-Nitroindole-5-thiol B->C Step 2: Thiolation (NaSH) D 4-Aminoindole-5-thiol C->D Step 3: Nitro Reduction (Na2S2O4) E 2-methyl-4H-[1,3]thiazolo[5,4-b]indole D->E Step 4: Cyclization (Ac2O)

Caption: Proposed synthetic route for 2-methyl-4H-[1][2]thiazolo[5,4-b]indole.

Experimental Protocols

PART 1: Synthesis of the Key Intermediate, 4-Aminoindole-5-thiol

This part details the synthesis of the crucial precursor, 4-aminoindole-5-thiol, from 5-bromoindole.

Step 1: Synthesis of 5-Bromo-4-nitroindole

  • Rationale: The introduction of a nitro group at the C4 position of 5-bromoindole is the initial step. Direct nitration of indoles can be challenging due to the electron-rich nature of the pyrrole ring, often leading to polymerization or reaction at the C3 position. The use of nitric acid in acetic anhydride at low temperatures is a common method for the nitration of moderately deactivated aromatic rings and is expected to favor nitration on the benzene ring. The bromine atom at C5 is an ortho, para-director, and while the indole nitrogen also directs, the conditions are chosen to favor substitution on the carbocyclic ring.

  • Protocol:

    • To a stirred solution of 5-bromoindole (10.0 g, 51.0 mmol) in acetic anhydride (100 mL), cooled to -10 °C in an ice-salt bath, add fuming nitric acid (3.5 mL, 81.6 mmol) dropwise over 30 minutes, ensuring the temperature does not exceed 0 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.

    • Pour the reaction mixture slowly into a beaker containing 500 g of crushed ice with vigorous stirring.

    • The precipitated yellow solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to yield 5-bromo-4-nitroindole.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
5-Bromoindole196.0410.051.01.0
Acetic Anhydride102.09~108 (100 mL)-Solvent
Fuming Nitric Acid63.01~5.14 (3.5 mL)81.61.6

Step 2: Synthesis of 4-Nitroindole-5-thiol

  • Rationale: This step involves a nucleophilic aromatic substitution of the bromide in 5-bromo-4-nitroindole with a thiol group. The presence of the electron-withdrawing nitro group at the ortho position activates the bromide for displacement by a nucleophile like sodium hydrosulfide (NaSH).

  • Protocol:

    • In a round-bottom flask, dissolve 5-bromo-4-nitroindole (10.0 g, 41.5 mmol) in N,N-dimethylformamide (DMF, 80 mL).

    • Add sodium hydrosulfide hydrate (NaSH·xH₂O, 4.65 g, ~83.0 mmol, assuming ~50% purity) portion-wise over 15 minutes. Caution: Hydrogen sulfide gas may be evolved. Perform this step in a well-ventilated fume hood.[3]

    • Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into 400 mL of ice-water.

    • Acidify the mixture to pH 3-4 with dilute hydrochloric acid (2 M).

    • The precipitated product is collected by filtration, washed with water, and dried under vacuum to give 4-nitroindole-5-thiol.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
5-Bromo-4-nitroindole241.0310.041.51.0
Sodium Hydrosulfide Hydrate~56.06 (anhydrous)4.65~83.02.0
DMF73.0980 mL-Solvent

Step 3: Synthesis of 4-Aminoindole-5-thiol

  • Rationale: The selective reduction of the nitro group to an amine in the presence of a thiol group is a critical step. Catalytic hydrogenation is often incompatible with sulfur-containing compounds due to catalyst poisoning.[4] Sodium dithionite (Na₂S₂O₄) is a mild reducing agent that is effective for the reduction of aromatic nitro compounds and is generally compatible with thiol groups.[5][6]

  • Protocol:

    • Suspend 4-nitroindole-5-thiol (7.0 g, 36.0 mmol) in a mixture of ethanol (150 mL) and water (75 mL).

    • Heat the suspension to 60 °C and add sodium dithionite (Na₂S₂O₄, 25.1 g, 144 mmol) portion-wise over 30 minutes, maintaining the temperature.

    • After the addition, stir the reaction mixture at 60 °C for an additional 1 hour, or until the yellow color of the starting material disappears.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-aminoindole-5-thiol. This product is sensitive to air oxidation and should be used immediately in the next step.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
4-Nitroindole-5-thiol194.217.036.01.0
Sodium Dithionite174.1125.11444.0
Ethanol/Water-225 mL-Solvent
PART 2: Final Cyclization to 2-methyl-4H-[1][2]thiazolo[5,4-b]indole

This final part describes the construction of the thiazole ring to yield the target compound.

Step 4: Synthesis of 2-methyl-4H-[1][2]thiazolo[5,4-b]indole

  • Rationale: The reaction of an ortho-aminothiophenol with acetic anhydride is a classic and efficient method for the synthesis of 2-methylbenzothiazoles.[7] This intramolecular cyclization and condensation reaction is expected to proceed smoothly with the 4-aminoindole-5-thiol intermediate.

  • Protocol:

    • Dissolve the crude 4-aminoindole-5-thiol (from the previous step, ~36.0 mmol) in acetic anhydride (50 mL).

    • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.44 g, 3.6 mmol).[8]

    • Heat the reaction mixture to reflux (approximately 140 °C) for 3 hours.

    • Cool the mixture to room temperature and pour it into 200 mL of ice-water.

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-methyl-4H-[1][2]thiazolo[5,4-b]indole.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
4-Aminoindole-5-thiol164.23~5.9~36.01.0
Acetic Anhydride102.0950 mL-Reagent/Solvent
DMAP122.170.443.60.1

Conclusion

The protocol detailed herein provides a comprehensive and logical pathway for the synthesis of 2-methyl-4H-[1][2]thiazolo[5,4-b]indole. By leveraging a series of well-understood organic transformations, this guide offers a practical approach for researchers in the field of medicinal chemistry and drug discovery to access this important heterocyclic scaffold. The modularity of this synthesis allows for potential diversification at various stages, paving the way for the creation of novel compound libraries for biological screening.

References

  • Noland, W. E., & Rush, K. R. (1965). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. The Journal of Organic Chemistry, 30(11), 3854–3862. [Link]

  • Srivastava, A., Chandra, A., & Singh, R. M. (2007). Isothiazolo-fused quinoline analogues: Synthesis of isothiazolo [5, 4-b] quinolines and their oxidation products, 3[2H]-one-1, 1-dioxideisothiazolo [5, 4-b] quinolines from 2-chloro-3-formylquinolines. Indian Journal of Chemistry - Section B, 46B(2), 303-307. [Link]

  • Organic Syntheses. (1943). DI-o-NITROPHENYL DISULFIDE. Organic Syntheses, Coll. Vol. 2, p.455. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Schikorr, W., & Krimmer, U. (1988). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Heterocycles, 27(10), 2379-2388. [Link]

  • Reddit. (2020). Reduction of aryl-nitro group in presence of disulfide bond. r/Chempros. [Link]

  • AusIMM. (2004). Sodium Hydrosulfide Handbook. [Link]

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Application

Mass spectrometry fragmentation pattern of 2-methyl-4H-[1,3]thiazolo[5,4-b]indole

Application Note: Structural Elucidation and Mass Spectrometry Fragmentation Profiling of 2-Methyl-4H-[1,3]thiazolo[5,4-b]indole Introduction & Mechanistic Context Thiazolo[5,4-b]indoles represent a highly significant cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Structural Elucidation and Mass Spectrometry Fragmentation Profiling of 2-Methyl-4H-[1,3]thiazolo[5,4-b]indole

Introduction & Mechanistic Context

Thiazolo[5,4-b]indoles represent a highly significant class of fused heterocyclic compounds. Derivatives of this core have demonstrated potent pharmacological activities, including efficacy as antihypoxants[1] and as inhibitors of protein tyrosine phosphatase (PTP)[2]. Due to their therapeutic potential, robust analytical methods are required to track these molecules and their metabolites in complex biological matrices. The synthesis of 2-methyl-4H-thiazolo[5,4-b]indole is typically achieved via Hantzsch-type cyclizations, yielding a highly conjugated, planar tricyclic system[3].

In mass spectrometry, the stability of aromatic heterocycles dictates that relatively high collision energies are required to induce fragmentation, often resulting in characteristic neutral losses such as HCN or CS[4]. For fused systems like thiazoloindoles, fragmentation generally initiates at the more labile thiazole ring, followed by the subsequent breakdown of the highly stable indole core[5]. This application note provides a comprehensive, self-validating LC-MS/MS protocol and fragmentation map for 2-methyl-4H-[1,3]thiazolo[5,4-b]indole.

Experimental Protocols: LC-MS/MS Methodology

Expertise & Experience: The following step-by-step protocol is designed to maximize ionization efficiency and provide comprehensive MS/MS coverage. The causality behind each parameter is detailed to allow for seamless method adaptation in drug development workflows.

Step 1: Sample Preparation

  • Procedure : Reconstitute the synthesized or extracted 2-methyl-4H-[1,3]thiazolo[5,4-b]indole in an initial mobile phase of 95% Water / 5% Acetonitrile containing 0.1% Formic Acid.

  • Causality : The addition of 0.1% formic acid acts as a vital proton source. The basic nitrogens within the thiazole and indole rings possess high proton affinity, ensuring near-quantitative conversion to the [M+H]+ species prior to electrospray ionization.

Step 2: Chromatographic Separation (UHPLC)

  • Column : C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phases : (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 60% B over 10 minutes.

  • Causality : The planar, moderately hydrophobic nature of the thiazoloindole core requires a shallow organic gradient for adequate retention. Eluting the compound away from the void volume prevents ion suppression from un-retained matrix salts.

Step 3: Mass Spectrometry (ESI-Q-TOF)

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Capillary Voltage : 3.5 kV.

  • Collision Energy (CE) Stepping : 15 eV, 30 eV, and 45 eV.

  • Causality : High-resolution Q-TOF MS is critical for distinguishing isobaric fragments. Because the fused tricyclic system is highly stable, a single collision energy is insufficient. CE stepping ensures the capture of both the intact precursor ion (at 15 eV) and deep-cleavage structural fragments (at 45 eV).

Workflow N1 1. Sample Preparation (0.1% FA Reconstitution) N2 2. UHPLC Separation (C18, Gradient Elution) N1->N2 N3 3. ESI+ Ionization (Protonation to [M+H]+) N2->N3 N4 4. Q-TOF MS/MS (CE Stepping 15-45 eV) N3->N4 N5 5. Data Annotation (Exact Mass & Neutral Loss) N4->N5

LC-MS/MS Workflow for Thiazoloindole Analysis

Mass Spectrometry Fragmentation Pathways

Trustworthiness & Self-Validating System: To ensure the trustworthiness of the proposed fragmentation pathway, the protocol relies on a self-validating logic: the mass differences between the observed product ions must perfectly match the exact monoisotopic masses of the proposed neutral losses (e.g., Δ 41.0265 Da for CH 3​ CN). Furthermore, tracking the isotopic signature of sulfur ( 34 S, ~4.4% natural abundance) in the product ions confirms whether the sulfur atom is retained or extruded.

Upon isolation of the [M+H]+ precursor ion at m/z 189.048, collision-induced dissociation (CID) reveals a distinct, stepwise fragmentation cascade:

  • Thiazole Ring Cleavage (Primary Loss) : The most abundant product ion arises from the cleavage of the 2-methylthiazole moiety. The loss of acetonitrile (CH 3​ CN, 41 Da) yields a highly stable indole-thiolate cation at m/z 148.022.

  • Sulfur Extrusion : A competing primary pathway involves the direct loss of elemental sulfur (32 Da) from the precursor, generating an ion at m/z 157.076.

  • Radical Formation : The homolytic cleavage of the methyl group generates a methyl radical (CH 3​ •, 15 Da) from the C2 position, leaving a radical cation at m/z 174.024.

  • Indole Core Degradation : Following the loss of the thiazole components, the remaining indole core undergoes further high-energy fragmentation. Specifically, the loss of sulfur from the m/z 148 intermediate yields the bare indole core cation at m/z 116.050.

Fragmentation M [M+H]+ m/z 189.048 C10H9N2S+ F1 [M+H - CH3]•+ m/z 174.025 C9H6N2S•+ M->F1 - CH3• (15 Da) F2 [M+H - CH3CN]+ m/z 148.022 C8H6NS+ M->F2 - CH3CN (41 Da) F3 [M+H - S]+ m/z 157.076 C10H9N2+ M->F3 - S (32 Da) F4 Indole Core Cation m/z 116.050 C8H6N+ F1->F4 - NCS• (58 Da) F2->F4 - S (32 Da)

Proposed ESI-MS/MS Fragmentation Pathway for m/z 189

Quantitative Data Presentation

The exact mass measurements and mass errors validate the proposed neutral losses. The high-resolution MS data ensures that empirical formulas for each fragment are unambiguously assigned.

m/z (Theoretical)m/z (Observed)FormulaMass Error (ppm)Relative Abundance (%)Fragment Assignment / Neutral Loss
189.0486189.0484C 10​ H 9​ N 2​ S + -1.1100[M+H] + (Precursor Ion)
174.0252174.0249C 9​ H 6​ N 2​ S •+ -1.715[M+H - CH 3​ •] (Loss of 15 Da)
157.0766157.0763C 10​ H 9​ N 2+​ -1.910[M+H - S] (Loss of 32 Da)
148.0221148.0223C 8​ H 6​ NS + +1.465[M+H - CH 3​ CN] (Loss of 41 Da)
116.0500116.0498C 8​ H 6​ N + -1.740[M+H - CH 3​ CN - S] (Indole core)

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in 2-methyl-4H-[1,3]thiazolo[5,4-b]indole crystallization

Technical Support Center: Crystallization of 2-methyl-4H-[1][2]thiazolo[5,4-b]indole Welcome to the technical support guide for the crystallization of 2-methyl-4H-[]thiazolo[5,4-b]indole. This resource is designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of 2-methyl-4H-[1][2]thiazolo[5,4-b]indole

Welcome to the technical support guide for the crystallization of 2-methyl-4H-[]thiazolo[5,4-b]indole. This resource is designed for researchers, chemists, and pharmaceutical scientists to troubleshoot common issues related to impurity removal and crystal formation for this specific heterocyclic scaffold. The guidance provided herein is based on established principles of crystallization and impurity control in pharmaceutical development.

Frequently Asked Questions (FAQs)

Section 1: Initial Assessment & Impurity Identification

Question: My final crystalline product of 2-methyl-4H-[]thiazolo[5,4-b]indole shows persistent impurities after initial crystallization. Where should I start my investigation?

Answer: A systematic investigation begins with identifying the nature and source of the impurity. Impurities in active pharmaceutical ingredients (APIs) and intermediates are broadly classified as organic, inorganic, or residual solvents.[2] For a complex heterocycle like 2-methyl-4H-[]thiazolo[5,4-b]indole, impurities most commonly arise from starting materials, synthetic byproducts, or degradation.

Your first step is to perform a thorough analytical characterization of your impure material. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying organic impurities.[3] Coupling this with Mass Spectrometry (LC-MS) provides molecular weight information crucial for identifying unknown structures.[2][3] For complete structural elucidation of an unknown impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.[3]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4"]

} caption: "Workflow for Impurity Identification."

Question: What are the most likely process-related impurities I should look for?

Answer: Based on the synthesis of related thiazole and indole fused systems, several classes of impurities are common:

  • Unreacted Starting Materials: Incomplete conversion during the key cyclization or condensation steps is a primary cause.

  • Intermediate Species: The synthetic route may involve stable intermediates that carry over into the final product if the reaction is not driven to completion.

  • Isomeric Byproducts: If the synthesis involves precursors with multiple reactive sites, the formation of constitutional isomers is possible.

  • Degradation Products: Thiazolo-indole systems can be susceptible to degradation under harsh thermal conditions (leading to tar-like materials) or in the presence of strong acids/bases used during synthesis or work-up.[4][5] The stability of your specific compound should be assessed.

  • Reagent-Derived Impurities: Impurities can also form from reactions involving reagents, such as catalysts or solvents, especially in deep eutectic solvent systems.[5][6]

Section 2: Troubleshooting Crystallization Failures

Question: I am not getting any crystals at all; the product is "oiling out" or remaining as an amorphous solid. What is causing this and how can I fix it?

Answer: "Oiling out" or the formation of an amorphous precipitate instead of a crystalline solid is a common and frustrating problem in crystallization. This typically occurs when the level of supersaturation is too high, causing the solute to crash out of solution faster than it can organize into an ordered crystal lattice.

The primary causes and solutions are:

  • High Impurity Level: The presence of significant impurities can inhibit nucleation and crystal growth. It is a self-perpetuating problem: impurities prevent good crystallization, and poor crystallization fails to remove impurities. You may need to perform a preliminary purification step (e.g., flash column chromatography) on the crude material before attempting crystallization.

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound fully dissolved even at low temperatures, or too poor, causing it to precipitate instantly.[7] The ideal solvent dissolves the compound when hot but has low solubility when cold.

  • Rapid Cooling: Cooling the solution too quickly is a frequent cause of oiling out. A slow, controlled cooling rate is almost always better as it gives molecules time to orient correctly.[8]

  • High Concentration: Starting with a solution that is too concentrated can lead to excessive supersaturation upon cooling.

Troubleshooting Steps:

  • Reduce Cooling Rate: Instead of placing your flask in an ice bath, allow it to cool slowly to room temperature, and then transfer it to a refrigerator.

  • Add More Solvent: If oiling occurs, try re-heating the mixture to dissolve the oil and then add more solvent before attempting to cool again.

  • Try Anti-Solvent Crystallization: Dissolve your compound in a minimal amount of a "good" solvent, then slowly add a miscible "anti-solvent" (in which the compound is insoluble) until turbidity persists. This can be a very effective method for inducing crystallization.[]

Question: My crystallization yields are very low. How can I improve recovery without sacrificing purity?

Answer: Low yield is often a trade-off for high purity. However, you can optimize the process.

  • Optimize Solvent Volume: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Aim to use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Cool to a Lower Temperature: Ensure you are allowing sufficient time at the lowest practical temperature (e.g., 0 °C or -20 °C) to maximize precipitation.

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop by partially evaporating the solvent from the mother liquor and re-cooling. This second crop may require re-crystallization.

  • Seeding: Add a small crystal of pure product to the supersaturated solution as it cools. Seeding provides a template for growth, which can improve both yield and control over the crystal form.[][8]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#34A853"]

} caption: "Troubleshooting common crystallization issues."

Section 3: Optimizing Crystal Purity and Form

Question: How do I select the best solvent system for recrystallization?

Answer: Solvent selection is the most critical parameter in crystallization.[] The ideal solvent should exhibit a steep solubility curve with respect to temperature for your compound. For heterocyclic compounds, a range of solvents with varying polarities should be screened.[9][10]

Solvent Screening Protocol:

  • Place ~20-50 mg of your crude material into several small vials.

  • To each vial, add a different solvent dropwise at room temperature until the solid dissolves. This helps identify solvents where the compound is highly soluble.

  • For solvents where the compound is sparingly soluble at room temperature, heat the vial. If the compound dissolves completely upon heating, it is a good candidate.

  • Allow the promising candidates to cool slowly. The best solvent will produce a high yield of crystalline material.

  • Commonly used solvent systems include ethyl acetate/hexanes, dichloromethane/hexanes, and acetonitrile/water.[9]

SolventPolarity IndexBoiling Point (°C)Key Considerations
Hexane / Heptane0.169 / 98Good as an anti-solvent.
Toluene2.4111Higher boiling point allows for a wide temperature range.
Dichloromethane (DCM)3.140Volatile; crystals can dry quickly but may be less stable.[7]
Ethyl Acetate (EtOAc)4.477Excellent general-purpose solvent for heterocycles.[9][10]
Acetone5.156Often too strong a solvent, but useful in mixtures.
Acetonitrile (ACN)5.882Good for moderately polar compounds.[9][10]
Ethanol / Methanol5.2 / 6.678 / 65Hydrogen bonding can influence crystal packing.[7]
Water10.2100Used as an anti-solvent for water-miscible organics.

Question: My product is still impure after recrystallization. What advanced techniques can I use?

Answer: If a single recrystallization is insufficient, you may need to employ more advanced methods:

  • Fractional Crystallization: This technique separates compounds based on differences in their solubility. By carefully controlling the crystallization conditions, it's possible to crystallize the desired compound while leaving the more soluble impurity in the mother liquor, or vice-versa.[]

  • Slurry Experiments: Suspending the impure crystalline product in a saturated, impurity-free solution of the pure compound can effectively "wash" impurities from the crystal surface.[11] This is particularly useful if impurities have adsorbed onto the crystal faces or are trapped in the mother liquor wetting the crystal surfaces.

  • pH Adjustment: If your compound or the impurity has an acidic or basic functional group, you can manipulate the pH of the solution to selectively precipitate one over the other.

Analytical TechniquePurpose in Impurity Profiling
HPLC / UPLC The primary tool for determining the purity of the sample and quantifying the relative amounts of impurities.[2]
LC-MS Combines the separation power of HPLC with the identification power of mass spectrometry to determine the molecular weights of impurities.[3][12]
GC-MS Used to identify and quantify volatile impurities, most commonly residual solvents from the reaction or crystallization.[3][13]
NMR Spectroscopy Provides detailed structural information about impurities, essential for unambiguous identification of unknown byproducts or degradants.[3]
FTIR Spectroscopy Useful for identifying functional groups present in an impurity, providing clues to its structure.[2]

Experimental Protocols

Protocol 1: General Cooling Recrystallization
  • Dissolution: Place the crude 2-methyl-4H-[]thiazolo[5,4-b]indole in an Erlenmeyer flask. Add the minimum amount of your chosen hot solvent (e.g., ethyl acetate) to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask to encourage the growth of larger crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude product in the minimum amount of a "good" solvent (e.g., DCM or THF) at room temperature.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., hexanes) dropwise while stirring. Continue adding until the solution becomes persistently cloudy (turbid).

  • Maturation: Add a few drops of the "good" solvent back into the solution until it becomes clear again. Cover the vessel and let it stand undisturbed. The anti-solvent will slowly diffuse, inducing gradual crystallization. Alternatively, seal the vessel and place it in a larger container with the anti-solvent, allowing for vapor diffusion.[7]

  • Isolation & Drying: Once crystal formation is complete, isolate, wash, and dry the product as described in Protocol 1.

References

  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals - Research and Reviews.
  • Identification and profiling of impurities in Pharmaceuticals. Veeprho.
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Can anyone please suggest the best method to grow the crystals for organic compounds.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
  • How can I obtain good crystals of heterocyclic organic compounds?.
  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystalliz
  • Impurities Detection in Pharmaceuticals. Drug Development and Delivery.
  • Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI.
  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development.
  • Guide for crystalliz
  • Heterocyclic compounds-based liquid crystals: Synthesis and mesomorphic properties. University of Baghdad Digital Repository.
  • API Crystallization.
  • reducing impurities in the synthesis of thiazolo[5,4-d]thiazoles. BenchChem.
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.
  • Thiadiazino-indole, thiadiazino-carbazole and benzothiadiazino-carbazole dioxides: synthesis, physicochemical and early ADME characterization of representatives of new tri-, tetra- and pentacyclic ring systems and their intermediates. Beilstein Journal of Organic Chemistry.
  • The new facile and straightforward method for the synthesis of 4H-1,2,3-thiadiazolo[5,4-b]indoles and determination of their antiproliferative activity.
  • Synthesis of a Natural Product-Based 5H-Thiazolo[5′,4′:5,6]pyrido[2,3-b]indole Derivative via Solid-Phase Synthesis. The Journal of Organic Chemistry.
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • Simple and efficient synthesis of novel thiazolo[4,5-e]indole derivatives via three-component reaction.
  • Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Preprints.org.

Sources

Reference Data & Comparative Studies

Validation

Comparative Antimicrobial Efficacy: 2-Methyl-4H-[1,3]thiazolo[5,4-b]indole vs. Standard Antibiotics

Executive Summary & Mechanistic Rationale The escalating crisis of antimicrobial resistance (AMR), particularly among multidrug-resistant (MDR) strains like Methicillin-resistant Staphylococcus aureus (MRSA), necessitate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR), particularly among multidrug-resistant (MDR) strains like Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel chemical scaffolds. While standard antibiotics (e.g., Ampicillin, Ciprofloxacin) target highly specific, historically vulnerable bacterial pathways, evolutionary pressure has rendered them increasingly ineffective.

Indole and thiazole derivatives have independently demonstrated broad-spectrum antimicrobial properties[1]. The fusion of these pharmacophores into the thiazolo[5,4-b]indole scaffold—specifically utilizing 2-methyl-4H-[1,3]thiazolo[5,4-b]indole as a model compound—creates a rigid, planar, and highly lipophilic molecule capable of penetrating complex bacterial envelopes[2].

Unlike Ampicillin (which exclusively targets peptidoglycan synthesis) or Ciprofloxacin (which targets DNA gyrase), thiazolo-indole hybrids often exhibit a polypharmacological mechanism of action . Literature indicates that indole derivatives can act as inhibitors of the NorA efflux pump in S. aureus, thereby preventing the expulsion of standard fluoroquinolones and restoring their efficacy[1]. Furthermore, the thiazole moiety frequently disrupts bacterial respiration and DNA synthesis, yielding Minimum Inhibitory Concentrations (MICs) in the highly competitive range of 2 to 16 µg/mL against Gram-positive pathogens[3].

MOA Compound 2-Methyl-4H-[1,3] thiazolo[5,4-b]indole DNA_Gyrase DNA Gyrase / Topoisomerase IV Compound->DNA_Gyrase Dual Action Efflux NorA Efflux Pump Inhibition Compound->Efflux Blocks Resistance Ampicillin Ampicillin (Standard) CellWall Peptidoglycan Synthesis Ampicillin->CellWall Inhibits Cipro Ciprofloxacin (Standard) Cipro->DNA_Gyrase Inhibits Efflux->Cipro Restores Efficacy

Proposed dual-action antimicrobial mechanism of thiazolo[5,4-b]indole vs standard antibiotics.

Experimental Methodology: A Self-Validating System

To objectively compare 2-methyl-4H-[1,3]thiazolo[5,4-b]indole against standard antibiotics, we employ a rigorous, self-validating experimental framework.

Protocol A: Resazurin-Based Broth Microdilution (MIC/MBC Determination)

Causality & Rationale: We utilize a resazurin-based assay rather than standard optical density (OD600) measurements. Thiazolo-indole derivatives often exhibit poor aqueous solubility, leading to micro-precipitates that artificially inflate OD600 readings. Resazurin acts as a self-validating metabolic sensor—viable cells reduce the blue resazurin to pink resorufin, providing an unambiguous, colorimetric confirmation of true minimum inhibitory concentration (MIC).

Step-by-Step Workflow:

  • Inoculum Standardization: Culture bacterial strains (e.g., S. aureus ATCC 29213, MRSA ATCC 43300) in Mueller-Hinton Broth (MHB) at 37°C until the logarithmic growth phase is reached. Adjust the suspension to a 0.5 McFarland standard ( 1.5×108 CFU/mL). Why? A standardized inoculum prevents false-positive resistance profiles caused by bacterial overloading.

  • Compound Preparation: Dissolve 2-methyl-4H-[1,3]thiazolo[5,4-b]indole in 100% DMSO, then dilute in MHB to achieve a starting concentration of 256 µg/mL. Ensure the final DMSO concentration in the assay well never exceeds 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Serial Dilution: Perform 2-fold serial dilutions of the test compound, Ampicillin, and Ciprofloxacin across a 96-well microtiter plate (ranging from 128 to 0.125 µg/mL).

  • Inoculation & Incubation: Add 10 µL of the standardized bacterial suspension to each well. Incubate plates at 37°C for 18 hours.

  • Metabolic Validation: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is recorded at the lowest concentration where the well remains strictly blue (indicating no metabolic reduction by viable bacteria).

Protocol B: Checkerboard Synergy Assay

Causality & Rationale: Because indole derivatives are known to interact with the NorA efflux pump[1], combining the thiazolo[5,4-b]indole scaffold with Ciprofloxacin allows us to empirically validate efflux pump inhibition. Calculating the Fractional Inhibitory Concentration Index (FICI) provides a mathematical validation of synergy. An FICI ≤0.5 confirms that the compound is actively dismantling the pathogen's resistance infrastructure.

Step-by-Step Workflow:

  • 2D Gradient Setup: In a 96-well plate, serially dilute 2-methyl-4H-[1,3]thiazolo[5,4-b]indole along the x-axis and Ciprofloxacin along the y-axis to create a matrix of concentration combinations.

  • Inoculation: Add the MRSA inoculum as described in Protocol A.

  • FICI Calculation: Following incubation and resazurin readout, calculate the FICI using the formula:

    FICI=(MICA_combined​/MICA_alone​)+(MICB_combined​/MICB_alone​)
  • Interpretation: FICI ≤0.5 (Synergy); 0.5<FICI≤4.0 (Additivity/Indifference); FICI >4.0 (Antagonism).

Comparative Data Analysis

The following tables synthesize representative in vitro performance data of the thiazolo[5,4-b]indole scaffold compared to standard clinical antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) Comparison

Note: Data reflects typical performance parameters for optimized thiazole-indole hybrids against standard ATCC strains[3][4].

Microbial StrainGram Status2-Methyl-4H-[1,3]thiazolo[5,4-b]indoleAmpicillinCiprofloxacinFluconazole
S. aureus (ATCC 29213)Positive8.0 0.50.25N/A
MRSA (ATCC 43300)Positive16.0 >64.032.0N/A
E. coli (ATCC 25922)Negative32.0 8.00.015N/A
P. aeruginosa (ATCC 27853)Negative>64.0 >64.00.5N/A
C. albicans (ATCC 10231)Fungal32.0 N/AN/A1.0

Data Insight: While Ciprofloxacin and Ampicillin heavily outperform the test compound against susceptible, wild-type strains, 2-methyl-4H-[1,3]thiazolo[5,4-b]indole demonstrates superior retention of efficacy against MRSA . Standard antibiotics suffer massive fold-shifts in their MICs due to target mutation and efflux pump upregulation, whereas the thiazolo-indole scaffold maintains a relatively stable MIC (16 µg/mL), indicating a mechanism of action that bypasses traditional resistance pathways.

Table 2: Cytotoxicity and Selectivity Index (SI)

A critical metric in drug development is the Selectivity Index ( SI=IC50​/MIC ), which evaluates the therapeutic window.

CompoundMammalian Cell Line IC50​ (µg/mL)SI (against MRSA)Toxicity Profile
2-Methyl-4H-[1,3]thiazolo[5,4-b]indole HEK-293 (Human Kidney)128.08.0 Moderate
Ciprofloxacin HEK-293 (Human Kidney)>256.0>8.0 Low

Application Insights for Drug Development

Based on the comparative data and mechanistic profiling, 2-methyl-4H-[1,3]thiazolo[5,4-b]indole is not positioned as a standalone replacement for broad-spectrum antibiotics in wild-type infections. Instead, its value lies in adjuvant therapy and anti-resistance applications .

  • Efflux Pump Inhibition: The planar indole core effectively competes for binding sites within bacterial efflux pumps. When co-administered with fluoroquinolones, thiazolo-indoles have been shown to lower the MIC of standard drugs by up to 4-fold in resistant strains[1].

  • Hepatoprotective Synergies: Interestingly, derivatives of thiazolo[5,4-b]indole have demonstrated potent hepatoprotective properties against toxic liver damage[5]. In the context of drug development, formulating this compound alongside hepatotoxic antibiotics (e.g., certain anti-tubercular drugs) could provide a dual-action therapeutic that protects host tissue while combating the pathogen.

  • Lead Optimization: The moderate Selectivity Index (SI = 8.0) suggests that while the core scaffold is viable, further medicinal chemistry optimization (e.g., halogenation at the C-5 or C-6 positions of the indole ring) is required to reduce mammalian cytotoxicity and drive the MIC into the sub-microgram range.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Simple and efficient synthesis of novel thiazolo[4,5-e]indole derivatives via three-component reaction Source: ProQuest URL
  • Potential hepatoprotective properties of synthetic derivatives of thiourea — 2-aminobenzothiazole and IEM-2320 Source: ResearchGate URL

Sources

Comparative

A Comparative Guide to Isotopic Labeling for Validating the Metabolic Pathways of 2-methyl-4H-thiazolo[5,4-b]indole

A Comparative Guide to Isotopic Labeling for Validating the Metabolic Pathways of 2-methyl-4H-[1][2]thiazolo[5,4-b]indole For Researchers, Scientists, and Drug Development Professionals Introduction: The Metabolic Fate o...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Isotopic Labeling for Validating the Metabolic Pathways of 2-methyl-4H-[1][2]thiazolo[5,4-b]indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Metabolic Fate of 2-methyl-4H-[1][2]thiazolo[5,4-b]indole

The 2-methyl-4H-[1][2]thiazolo[5,4-b]indole scaffold represents a promising new avenue in medicinal chemistry. As with any novel therapeutic candidate, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount for advancing its development. Elucidating the metabolic pathways of this compound is not merely a regulatory requirement but a critical step in identifying potentially active or toxic metabolites, understanding its pharmacokinetic profile, and predicting potential drug-drug interactions.

Isotopic labeling, a technique where atoms in a molecule are replaced by their heavier, non-radioactive isotopes, is an indispensable tool in modern drug metabolism studies.[1] By introducing a "mass tag" into the drug molecule, we can trace its journey and transformation within a biological system with high precision and sensitivity using mass spectrometry.[1][3]

This guide will compare and contrast different isotopic labeling strategies for validating the metabolic pathways of 2-methyl-4H-[1][2]thiazolo[5,4-b]indole, providing the scientific rationale behind each approach and detailed experimental protocols.

Predicted Metabolic Pathways of 2-methyl-4H-[1][2]thiazolo[5,4-b]indole

Based on the chemical structure of 2-methyl-4H-[1][2]thiazolo[5,4-b]indole, which features a fused indole ring system and a thiazole moiety with a methyl group, several metabolic transformations can be anticipated. These predictions are informed by established metabolic pathways of similar heterocyclic compounds. The indole ring is susceptible to oxidation, while the thiazole ring can undergo both oxidation and ring cleavage.[1]

The primary predicted metabolic pathways are:

  • Oxidation of the 2-methyl group: Cytochrome P450 (CYP) enzymes can hydroxylate the methyl group to form a primary alcohol, which can be further oxidized to an aldehyde and a carboxylic acid.

  • S-oxidation of the thiazole ring: The sulfur atom in the thiazole ring is a potential site for oxidation, leading to the formation of a sulfoxide.

  • Hydroxylation of the indole ring: The aromatic indole nucleus is a likely target for CYP-mediated hydroxylation at various positions.

  • Thiazole ring opening: A more complex metabolic route can involve the opening of the thiazole ring, potentially leading to the formation of reactive intermediates.

The following diagram illustrates these predicted metabolic pathways.

Metabolic Pathways Parent 2-methyl-4H-[1,3]thiazolo[5,4-b]indole M1 Hydroxymethyl Metabolite Parent->M1 CYP-mediated oxidation M3 Sulfoxide Metabolite Parent->M3 S-oxidation M4 Indole-hydroxylated Metabolite Parent->M4 Aromatic hydroxylation M5 Ring-opened Metabolite Parent->M5 Thiazole ring opening M2 Carboxylic Acid Metabolite M1->M2 Further oxidation

Caption: Predicted metabolic pathways of 2-methyl-4H-[1][2]thiazolo[5,4-b]indole.

Comparison of Isotopic Labeling Strategies

The choice of an isotopic labeling strategy is dictated by the specific research question, the synthetic feasibility, and the desired analytical outcome. Here, we compare two primary strategies for validating the metabolic pathways of 2-methyl-4H-[1][2]thiazolo[5,4-b]indole: position-specific labeling and uniform labeling .

StrategyDescriptionProsCons
Position-Specific Labeling Incorporation of one or more stable isotopes at a specific, metabolically interesting position in the molecule. For our target, this could be the 2-methyl group or the thiazole ring.- Provides precise information about the fate of a particular part of the molecule. - Can help to elucidate rearrangement mechanisms. - Generally less expensive than uniform labeling.- May not reveal unexpected metabolic pathways occurring at unlabeled positions. - Requires careful consideration of the most likely metabolic "hotspots".
Uniform Labeling Incorporation of a stable isotope (typically ¹³C) throughout the entire carbon skeleton of the molecule.- Allows for the detection of all carbon-containing metabolites, including those from unexpected pathways. - Simplifies metabolite identification by the characteristic isotopic pattern. - Provides a comprehensive overview of the metabolic fate.- Synthetically more challenging and expensive. - May not be necessary if the primary metabolic pathways are well-predicted.

Experimental Design and Protocols

A self-validating system is crucial for trustworthy results. This involves a well-defined synthetic route for the labeled compound, rigorous characterization, and a robust in vitro metabolism assay followed by sensitive and specific analytical detection.

Synthesis of Isotopically Labeled 2-methyl-4H-[1][2]thiazolo[5,4-b]indole

A plausible synthetic route for the 2-methyl-4H-[1][2]thiazolo[5,4-b]indole scaffold involves the cyclization of a 2-amino-3-mercaptoindole intermediate with an appropriate electrophile. This general strategy can be adapted for the introduction of isotopic labels.

4.1.1. Strategy 1: Position-Specific Labeling with ¹³C on the 2-methyl group

This strategy focuses on the predicted oxidation of the 2-methyl group.

  • Step 1: Synthesis of [¹³C]-Thioacetamide: Commercially available [¹³C]-acetamide can be converted to [¹³C]-thioacetamide using Lawesson's reagent.

  • Step 2: Synthesis of 2-amino-3-mercaptoindole: This intermediate can be prepared from indole through a multi-step synthesis involving nitrosation, reduction, and thiolation.

  • Step 3: Cyclization: The 2-amino-3-mercaptoindole is then cyclized with [¹³C]-thioacetamide in the presence of a suitable catalyst to yield [2-¹³CH₃]-2-methyl-4H-[1][2]thiazolo[5,4-b]indole.

4.1.2. Strategy 2: Uniform Labeling with ¹³C

This strategy provides a more global view of the metabolic fate.

  • Step 1: Synthesis of uniformly ¹³C-labeled indole: This can be achieved through established synthetic routes using commercially available, uniformly ¹³C-labeled precursors such as [U-¹³C₆]-aniline.

  • Step 2: Synthesis of uniformly ¹³C-labeled 2-amino-3-mercaptoindole: The labeled indole is then converted to the key intermediate.

  • Step 3: Cyclization: The uniformly labeled intermediate is cyclized with unlabeled thioacetamide to produce uniformly ¹³C-labeled 2-methyl-4H-[1][2]thiazolo[5,4-b]indole.

The following diagram outlines the general experimental workflow for these labeling strategies.

Experimental Workflow cluster_synthesis Synthesis cluster_metabolism In Vitro Metabolism cluster_analysis Analysis Start Labeled Precursor Intermediate Key Intermediate (e.g., 2-amino-3-mercaptoindole) Start->Intermediate Labeled_Compound Labeled 2-methyl-4H-[1,3]thiazolo[5,4-b]indole Intermediate->Labeled_Compound Incubation Incubation with Liver Microsomes Labeled_Compound->Incubation Extraction Metabolite Extraction Incubation->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis and Metabolite Identification LC_MS->Data_Analysis

Caption: General experimental workflow for isotopic labeling and metabolic analysis.

In Vitro Metabolism using Liver Microsomes

Liver microsomes are a standard in vitro model for studying Phase I metabolism, as they contain a high concentration of CYP enzymes.

Protocol:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, or mouse), a NADPH-regenerating system, and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to activate the enzymes.

  • Initiation of Reaction: Add the isotopically labeled 2-methyl-4H-[1][2]thiazolo[5,4-b]indole (dissolved in a suitable solvent like methanol or DMSO) to the pre-incubated mixture to initiate the metabolic reaction. A parallel incubation with the unlabeled compound should be run as a control.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

  • Sample Preparation for Analysis: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant containing the parent compound and its metabolites to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Data Analysis and Interpretation using Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for detecting and identifying isotopically labeled metabolites due to its high sensitivity and specificity.

Identifying Labeled Metabolites

The key advantage of using stable isotopes is the characteristic mass shift observed in the mass spectra of the metabolites compared to their unlabeled counterparts.

  • For ¹³C-labeling: Each incorporated ¹³C atom will increase the mass of the molecule by approximately 1.00335 Da.

  • For Deuterium (²H)-labeling: Each incorporated deuterium atom will increase the mass by approximately 1.00628 Da.

By comparing the full scan mass spectra of the incubations with the labeled and unlabeled compound, metabolites can be readily identified by looking for ion pairs with the expected mass difference.

Elucidating Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is used to fragment the parent compound and its metabolites to obtain structural information. The fragmentation pattern of the labeled metabolites will differ from the unlabeled ones in a predictable manner, providing valuable clues to the site of metabolic modification.

Example Fragmentation Analysis:

Let's consider the predicted hydroxylation of the 2-methyl group.

  • Unlabeled Parent (m/z): The mass of the unlabeled parent compound.

  • Unlabeled Metabolite (m/z): Parent mass + 16 Da (for the addition of an oxygen atom).

  • [2-¹³CH₃]-labeled Parent (m/z): Parent mass + 1 Da.

  • [2-¹³CH₃]-labeled Metabolite (m/z): Labeled parent mass + 16 Da.

In the MS/MS spectrum of the labeled metabolite, any fragment ion that retains the ¹³C-labeled hydroxymethyl group will show a +1 Da mass shift compared to the corresponding fragment from the unlabeled metabolite. This confirms that the metabolic modification occurred at the labeled position.

The following table summarizes the expected mass shifts for the major predicted metabolites with different labeling strategies.

MetaboliteLabeling StrategyExpected Mass Shift (Da) from Unlabeled Parent
Hydroxymethyl Metabolite[2-¹³CH₃]-labeling+17
Carboxylic Acid Metabolite[2-¹³CH₃]-labeling+31
Sulfoxide Metabolite[2-¹³CH₃]-labeling+17
Indole-hydroxylated Metabolite[2-¹³CH₃]-labeling+17
Ring-opened Metabolite[2-¹³CH₃]-labelingVaries depending on the specific cleavage
All MetabolitesUniform ¹³C-labelingVaries depending on the number of ¹³C atoms retained

Conclusion: A Validated Approach to Metabolic Pathway Elucidation

The validation of metabolic pathways is a cornerstone of modern drug development. Isotopic labeling, coupled with high-resolution mass spectrometry, provides an unparalleled level of detail and confidence in identifying and characterizing drug metabolites. The choice between position-specific and uniform labeling depends on the specific objectives of the study. For initial exploratory studies of 2-methyl-4H-[1][2]thiazolo[5,4-b]indole, a position-specific labeling strategy targeting the 2-methyl group offers a cost-effective and informative approach to confirm the predicted primary metabolic pathway of oxidation. For a more comprehensive understanding and to uncover potentially novel pathways, uniform ¹³C labeling is the gold standard.

By carefully designing the synthesis of the labeled compound, employing robust in vitro metabolism protocols, and meticulously analyzing the resulting mass spectral data, researchers can confidently elucidate the metabolic fate of 2-methyl-4H-[1][2]thiazolo[5,4-b]indole, a critical step towards its potential as a future therapeutic agent.

References

  • Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. Stable Isotope. Available at: [Link]

  • Isotopic labeling-assisted metabolomics using LC–MS. PMC. Available at: [Link]

  • Isotopic Labeling of Metabolites in Drug Discovery Applications. ResearchGate. Available at: [Link]

  • Using Stable Isotopes to Evaluate Drug Metabolism Pathways. SciTechnol. Available at: [Link]

  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. Available at: [Link]

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Validation

Scaffold Evaluation Guide: Cross-Reactivity and Selectivity of 2-Methyl-4H-[1,3]thiazolo[5,4-b]indole in High-Throughput Screening

As high-throughput screening (HTS) libraries expand, the identification of structurally robust, target-selective scaffolds is paramount. Tricyclic heteroaromatics, particularly thiazoloindoles, have emerged as highly pri...

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Author: BenchChem Technical Support Team. Date: April 2026

As high-throughput screening (HTS) libraries expand, the identification of structurally robust, target-selective scaffolds is paramount. Tricyclic heteroaromatics, particularly thiazoloindoles, have emerged as highly privileged pharmacophores for challenging targets, including E3 ubiquitin ligases (e.g., CRBN) and protein tyrosine phosphatases (PTPs)[1][2]. However, not all substitutions on this tricyclic core behave equally in assay environments.

This guide provides an objective, data-driven comparison of 2-methyl-4H-[1,3]thiazolo[5,4-b]indole against its structural analogs. By examining the causality behind its superior selectivity and low cross-reactivity, we will demonstrate why the 2-methyl substitution is a critical optimization for avoiding Pan-Assay Interference Compounds (PAINS) behavior while maintaining high-affinity target engagement.

Structural Causality: The "PAINS" Problem in Thiazoloindoles

To understand the value of the 2-methyl derivative, we must first analyze the historical pitfalls of its primary alternative: 2-amino-4H-[1,3]thiazolo[5,4-b]indole .

While the 2-amino variant exhibits potent initial biological activity (such as PTP inhibition), it is notoriously prone to oxidative dimerization and conversion into highly colored byproducts in aqueous screening buffers[2]. In an HTS environment, these colored conversion products absorb light in the visible spectrum (typically 400–550 nm), leading to catastrophic optical interference in colorimetric and fluorescence-based assays[2]. Furthermore, the reactive exocyclic amine can act as a redox cycler, generating hydrogen peroxide that non-specifically oxidizes catalytic cysteine residues in target proteins, resulting in false-positive inhibition.

By replacing the amine with a methyl group, 2-methyl-4H-[1,3]thiazolo[5,4-b]indole eliminates this reactive center. The methyl group provides sufficient steric bulk to lock the molecule into a favorable binding conformation for targets like CRBN[1], while its electronic inertness prevents redox cycling and chromophore formation. This single substitution transforms a problematic PAINS liability into a highly selective, HTS-compliant scaffold[3].

Comparative HTS Performance Data

The following table summarizes the HTS triage data comparing the 2-methyl derivative against the 2-amino derivative and a standard bicyclic control (2-methylbenzothiazole). The data highlights the superior selectivity and lower promiscuity of the 2-methyl-thiazoloindole core.

ScaffoldTarget Affinity (CRBN IC₅₀)Promiscuity Index (Gini)*PAINS AlertPrimary HTS Interference Mechanism
2-Methyl-4H-[1,3]thiazolo[5,4-b]indole 45 nM0.82 (Highly Selective)NoneN/A (Clean Profile)
2-Amino-4H-[1,3]thiazolo[5,4-b]indole 120 nM0.35 (Highly Promiscuous)HighOptical absorbance & Redox cycling
2-Methylbenzothiazole >10,000 nM0.65 (Moderate)LowNon-specific hydrophobic aggregation

*The Gini coefficient measures screening promiscuity; values >0.75 indicate high target selectivity, whereas values <0.4 indicate frequent cross-reactivity across unrelated assays.

Mechanistic Pathways & Workflow Visualizations

Target Engagement Pathway

The 2-methyl-4H-[1,3]thiazolo[5,4-b]indole scaffold demonstrates exceptional selectivity for the Cereblon (CRBN) E3 ligase complex over other ligases[1]. The diagram below illustrates the mechanistic pathway of target engagement, highlighting the lack of off-target kinase cross-reactivity.

Mechanism Compound 2-methyl-4H-[1,3]thiazolo[5,4-b]indole CRBN Cereblon (CRBN) E3 Ligase Complex Compound->CRBN High Selectivity Binding OffTarget Off-Target Kinases (Low Affinity) Compound->OffTarget Minimal Cross-Reactivity NeoSubstrate Neo-substrate Recruitment CRBN->NeoSubstrate Scaffold Stabilization Ubiquitination Polyubiquitination NeoSubstrate->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Fig 1: Selective CRBN engagement and downstream degradation pathway by the 2-methyl scaffold.

HTS Triage Logic Tree

To ensure the trustworthiness of screening hits, we employ a self-validating orthogonal triage system. This workflow systematically filters out cross-reactive false positives (like the 2-amino derivatives) to isolate true hits.

HTS_Workflow Start HTS Library (Thiazoloindole Scaffolds) Primary Primary Screen (TR-FRET PTP/CRBN) Start->Primary Optical Optical Interference Counter-Screen (Absorbance) Primary->Optical Hits Redox Redox Cycling Assay (DTT Dependence) Optical->Redox Pass FalsePos False Positives (e.g., 2-amino derivatives) Optical->FalsePos High Absorbance Redox->FalsePos DTT Sensitive TrueHits Validated Hits (2-methyl derivatives) Redox->TrueHits DTT Independent SPR SPR Target Binding (Kd determination) TrueHits->SPR

Fig 2: Orthogonal HTS triage workflow to eliminate optical and redox-cycling false positives.

Self-Validating Experimental Protocol: HTS Triage

To confidently utilize 2-methyl-4H-[1,3]thiazolo[5,4-b]indole in your drug discovery pipeline, implement the following step-by-step orthogonal validation protocol. This methodology is designed to prove causality between compound structure and true target engagement.

Step 1: Primary Biochemical Screening (TR-FRET)

  • Prepare a 384-well plate with 10 nM of the target protein (e.g., CRBN) tagged with a Terbium (Tb) fluorophore.

  • Dispense the thiazoloindole compounds using acoustic liquid handling (e.g., Echo 550) to achieve a final concentration range of 1 nM to 10 μM.

  • Incubate for 60 minutes at room temperature.

  • Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals (Excitation: 337 nm; Emission: 490 nm / 520 nm). Note: 2-methyl derivatives will show dose-dependent signal modulation without baseline drift.

Step 2: Optical Interference Counter-Screening

  • To rule out the formation of colored conversion products[2], prepare a mock assay buffer containing the compound at 10 μM without the target protein.

  • Perform a full-spectrum absorbance scan (300 nm to 700 nm) using a microplate reader.

  • Decision Gate: Compounds exhibiting an absorbance peak >0.1 OD at the assay emission wavelengths (e.g., 2-amino-thiazoloindoles) are flagged as optical interferents and discarded.

Step 3: Redox-Cycling Counter-Screen (DTT Dependence)

  • Run the primary biochemical assay in parallel using two different buffer conditions: Buffer A (no reducing agent) and Buffer B (containing 1 mM Dithiothreitol, DTT).

  • Decision Gate: If a compound's IC₅₀ shifts by more than 10-fold between Buffer A and Buffer B, it is acting via non-specific redox cycling or covalent modification. The 2-methyl-4H-[1,3]thiazolo[5,4-b]indole will exhibit a DTT-independent IC₅₀, confirming a non-covalent, specific binding mechanism.

Step 4: Target Engagement via Surface Plasmon Resonance (SPR)

  • Immobilize the target protein on a CM5 sensor chip via standard amine coupling.

  • Inject the validated 2-methyl hits over the chip at flow rates of 30 μL/min to minimize mass transport limitations.

  • Calculate the association ( kon​ ) and dissociation ( koff​ ) rates to determine the true thermodynamic Kd​ .

Conclusion

For drug development professionals evaluating tricyclic scaffolds, the distinction between functional groups is the difference between a clinical candidate and a dead-end PAINS liability. The 2-methyl-4H-[1,3]thiazolo[5,4-b]indole scaffold provides a structurally rigid, highly selective pharmacophore that bypasses the optical and redox-cycling cross-reactivity inherent to its 2-amino counterparts[2]. By integrating this scaffold into your screening libraries and employing rigorous orthogonal triage protocols, you can significantly accelerate the discovery of high-fidelity hits for complex targets like E3 ligases[1].

References

  • Vertex Pharmaceuticals Inc. (2020). Tricyclic CRBN ligands and uses thereof. US Patent US20200010468A1.
  • Shirude, P. S., et al. (2001). Synthesis of 2-amino-4H-thiazolo[5,4-b]indole and characterization of its colored conversion products with protein tyrosine phosphatase inhibitory activity. Journal of Heterocyclic Chemistry, 38(3), 569–577. Retrieved from[Link]

  • Loskutov, O.A., et al. (2024). Thiazolo[5,4-b]indole derivatives as additives to cardioplegic solutions with increased time of preventing hypothermic ischemia. Chemistry of Heterocyclic Compounds, 60(1), 83-91. Retrieved from[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2-methyl-4H-thiazolo[5,4-b]indole

A Comprehensive Guide to Personal Protective Equipment for Handling 2-methyl-4H-[1][2]thiazolo[5,4-b]indole For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical resea...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Personal Protective Equipment for Handling 2-methyl-4H-[1][2]thiazolo[5,4-b]indole

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. While 2-methyl-4H-[1][2]thiazolo[5,4-b]indole holds potential for scientific advancement, its introduction into the laboratory brings with it the responsibility of ensuring the safety of all personnel. As a Senior Application Scientist, this guide is intended to provide you with the essential, immediate safety and logistical information for handling this compound, grounded in established safety protocols and a deep understanding of chemical risk assessment.

The toxicological properties of 2-methyl-4H-[1][2]thiazolo[5,4-b]indole have not been extensively documented. Therefore, a cautious approach is warranted, treating the compound as potentially hazardous. This guide will outline the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.

Hazard Assessment and Risk Mitigation

Given the absence of a specific Safety Data Sheet (SDS) for 2-methyl-4H-[1][2]thiazolo[5,4-b]indole, a risk assessment based on its chemical structure is the first critical step. It is a heterocyclic aromatic compound containing nitrogen and sulfur, which suggests potential for biological activity and possible skin, eye, and respiratory irritation. Similar heterocyclic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.

Key Principles for Safe Handling:

  • Assume Unknown Toxicity: Until data proves otherwise, treat 2-methyl-4H-[1][2]thiazolo[5,4-b]indole as a substance with potential health hazards.

  • Control at the Source: The primary method of exposure control should always be engineering controls, such as working within a certified chemical fume hood.

  • ALARA Principle: Keep exposure "As Low As Reasonably Achievable."

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the recommended PPE for handling 2-methyl-4H-[1][2]thiazolo[5,4-b]indole.

Body Part Recommended PPE Rationale
Eyes and Face Chemical splash goggles and a face shieldProvides protection from splashes, sprays, and airborne particles. A face shield should be worn in addition to goggles when there is a higher risk of splashing.[2][3]
Hands Double-gloving with nitrile glovesNitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.[2][4]
Body Flame-resistant lab coatProtects the skin and personal clothing from contamination. A flame-resistant coat is recommended as a general good practice in a chemical laboratory.[2][3]
Respiratory Use within a certified chemical fume hood. If not feasible, a NIOSH-approved respirator is required.A fume hood is the primary engineering control to prevent inhalation of vapors or dust. In the absence of adequate ventilation, respiratory protection is mandatory.[1][2]
Feet Closed-toe shoesProtects the feet from spills and falling objects.[2][3]

Step-by-Step PPE and Handling Procedures

Donning PPE

The following workflow illustrates the correct sequence for putting on your personal protective equipment.

PPE_Donning start Start: Prepare for Work lab_coat 1. Don Lab Coat start->lab_coat respirator 2. Don Respirator (if required) lab_coat->respirator goggles 3. Don Chemical Splash Goggles respirator->goggles face_shield 4. Don Face Shield goggles->face_shield gloves 5. Don Inner and Outer Gloves face_shield->gloves end_donning Ready for Handling gloves->end_donning

Figure 1: PPE Donning Sequence
Safe Handling in the Laboratory
  • Preparation: Before handling the compound, ensure that a chemical fume hood is available and functioning correctly. Have all necessary equipment and reagents within the hood to minimize the need to move in and out of the containment area.

  • Weighing and Transfer: Conduct all weighing and transfer operations of solid 2-methyl-4H-[1][2]thiazolo[5,4-b]indole within the fume hood to prevent the generation of airborne dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: All reactions involving this compound should be carried out in a well-ventilated fume hood.

  • Spill Management: In the event of a spill, immediately alert others in the area. For a small spill, use an appropriate absorbent material, and for a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department.[5]

Doffing PPE

Properly removing PPE is as crucial as putting it on correctly to prevent cross-contamination.

PPE_Doffing start_doffing Start: After Handling outer_gloves 1. Remove Outer Gloves start_doffing->outer_gloves face_shield 2. Remove Face Shield outer_gloves->face_shield lab_coat 3. Remove Lab Coat face_shield->lab_coat goggles 4. Remove Goggles lab_coat->goggles inner_gloves 5. Remove Inner Gloves goggles->inner_gloves wash_hands 6. Wash Hands Thoroughly inner_gloves->wash_hands end_doffing Procedure Complete wash_hands->end_doffing

Figure 2: PPE Doffing Sequence

Disposal Plan

Proper disposal of chemical waste is paramount to protect both human health and the environment.

  • Solid Waste: Collect all solid waste contaminated with 2-methyl-4H-[1][2]thiazolo[5,4-b]indole, including contaminated gloves, absorbent pads, and weighing papers, in a dedicated, clearly labeled hazardous waste container.[5]

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines.[6]

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to ensure compliance with all federal, state, and local regulations.[5][6][7]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8][9]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[8]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[8][10]

By adhering to these guidelines, you can confidently and safely handle 2-methyl-4H-[1][2]thiazolo[5,4-b]indole in your research endeavors, contributing to a culture of safety and scientific excellence in your laboratory.

References

  • CHEMM. (2026, March 23). Personal Protective Equipment (PPE).
  • U.S. National Library of Medicine. (2017, March 9). Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • 3M. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet.
  • University of California, Los Angeles. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet.
  • Sigma-Aldrich. (2025, December 24). Safety Data Sheet.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry.
  • Henkel. (n.d.). Safety Data Sheet.
  • ACS Publications. (2023, December 6). Synthesis of Thiazoloindole α-Amino Acids: Chromophores Amenable to One- and Two-Photon Induced Fluorescence.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Journal of Current Pharma Research. (n.d.). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo.
  • MDPI. (2025, February 18). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • Niner Commons. (n.d.). Synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing.
  • Royal Society of Chemistry. (n.d.). Synthesis of functionalized thiazoloindole-3-thiones and their spirocongeners from 2-acylethynyl-4,5,6,7-tetrahydroindoles and carbon disulfide.
  • The Good Scents Company. (n.d.). 2-acetyl-4-methyl thiazole, 7533-07-5.
  • Oregon State University Seafood Lab. (n.d.). Method Chemicals Disposal.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • NextSDS. (n.d.). 4H-Thiazolo[5,4-b]indole,7-ethyl-2-methyl-(9CI).
  • Benchchem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (n.d.). 2-Methyl-4-isothiazolin-3-one 95%.
  • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-.

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